molecular formula C11H14O4 B2576675 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde CAS No. 114991-70-7

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde

Cat. No.: B2576675
CAS No.: 114991-70-7
M. Wt: 210.229
InChI Key: NOPUZJCDDPDODF-UHFFFAOYSA-N
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Description

“3-Methoxy-4-(2-methoxyethoxy)benzaldehyde” is a chemical compound with the CAS Number: 114991-70-7 . It has a molecular weight of 210.23 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O4/c1-13-5-6-15-10-4-3-9 (8-12)7-11 (10)14-2/h3-4,7-8H,5-6H2,1-2H3 . This indicates that the compound has a benzene ring with methoxy and methoxyethoxy substituents .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its density is 1.1±0.1 g/cm^3 . The boiling point is 455.5±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.5±3.0 kJ/mol . The flash point is 198.4±28.8 °C .

Scientific Research Applications

Oxidation and Kinetics Studies

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde, along with other methoxy-substituted benzaldehydes, has been studied in oxidation reactions. In one study, these compounds were oxidized by benzimidazolium fluorochromate in an aqueous acetic acid medium, leading to the formation of corresponding carboxylic acids. The study focused on understanding the kinetics and the mechanism of oxidation, revealing that the oxidation of all methoxy-substituted benzaldehydes proceeded via the same mechanism (Malik, Asghar, & Mansoor, 2016).

Enzyme Catalysis in Asymmetric C–C Bond Formation

The compound was also examined in the context of enzyme-catalyzed asymmetric C–C bond formation. Benzaldehyde lyase was used to catalyze the formation and cleavage of (R)-benzoin derivatives, and the study included optimizing the ratio of reactants and exploring different reaction systems to enhance efficiency and yield (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Spectroscopic and Structural Studies

Spectroscopic and structural studies have also featured this chemical. One study synthesized 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde and characterized it through various spectroscopic techniques, providing detailed insights into its structure and properties (Özay, Yıldız, Ünver, & Durlu, 2013).

Synthesis and Cytotoxicity Evaluation

The compound served as a starting material in the synthesis of amorfrutins A and B. These compounds were evaluated for their cytotoxicity, showing promising selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts. This points to potential applications in cancer research and treatment (Brandes, Hoenke, Türk, Weber, Deigner, Al-Harrasi, & Csuk, 2020).

Nonlinear Optical Crystal Studies

In the field of optics, 3-methoxy-4-hydroxy-benzaldehyde (a closely related compound) has been recognized for its large second-order nonlinear optical susceptibility and good blue transparency. Studies have focused on the growth, morphology, and properties of these crystals, highlighting their potential in nonlinear optics (Salary, Lal, Wang, Aggarwal, & Penn, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

While specific future directions for “3-Methoxy-4-(2-methoxyethoxy)benzaldehyde” are not available, benzaldehydes are commonly used in the synthesis of various organic compounds, suggesting potential applications in organic synthesis .

Properties

IUPAC Name

3-methoxy-4-(2-methoxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPUZJCDDPDODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a flask was added vanillin (3.28 g, 21.6 mmol) and 2-bromoethyl methyl ether (3.04 mL, 1.5 equiv) in a solution of DMF (20 mL). K2CO3 (5.5 g, 2 equiv) was then added to the solution and the reaction slurry was stirred at 90° C. for 16 h under N2. The reaction solution was diluted with EtOAc (100 mL), filtered, washed with sat NH4Cl, dried over Na2SO4, filtered and concentrated in vacuo. The crude material was chromatographed (SiO2, Hex/EtOAc 100:D to 70:30) to afford the intermediate compound.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-methoxy-4-hydroxybenzaldehyde (8.0 g) in DMF (60 mL) was added K2CO3 (8.0 g) and 1-chloro-2-methoxyethane (5.1 g). The resulting mixture was stirred at 80° C. overnight. After reaction finished, ethyl acetate (200 mL) was added, and washed with 2 N aqueous HCl solution, brine, dried over Na2SO4, filtered, concentrated. The residue was washed with petrol ether to give 3-methoxy-4-(2-methoxyethoxy)benzaldehyde (10 g) as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ: 9.86 (s, 1H); 7.45-7.41 (m, 2H); 7.01 (d, J=8.0, 1H); 4.27-4.25 (m, 2H); 3.93 (s, 3H); 3.85-3.82 (m, 2H); 3.46 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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